1,1'-Methylenebis(3-tert-butyl-2,5-dimethylbenzene)
Description
1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) is an organic compound with a complex structure consisting of two benzene rings connected by a methylene bridge. Each benzene ring is substituted with tert-butyl and dimethyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
61633-08-7 |
|---|---|
Molecular Formula |
C25H36 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
1-tert-butyl-3-[(3-tert-butyl-2,5-dimethylphenyl)methyl]-2,5-dimethylbenzene |
InChI |
InChI=1S/C25H36/c1-16-11-20(18(3)22(13-16)24(5,6)7)15-21-12-17(2)14-23(19(21)4)25(8,9)10/h11-14H,15H2,1-10H3 |
InChI Key |
KCWYCXOREJUHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)C)CC2=C(C(=CC(=C2)C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) typically involves the reaction of 3-tert-butyl-2,5-dimethylbenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with another molecule of 3-tert-butyl-2,5-dimethylbenzene to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl and dimethyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydrogenated compounds .
Scientific Research Applications
1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) involves its ability to disrupt intermolecular forces between different substances. This property allows it to act as a solvent, facilitating the extraction and purification of desired compounds from complex mixtures. The molecular targets and pathways involved include non-covalent interactions with other molecules, leading to the formation of homogeneous solutions .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-
- 2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene
Uniqueness
1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) is unique due to its methylene bridge connecting two benzene rings, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it suitable for specialized applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
